molecular formula C9H12BrNO B13595851 (2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL

(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL

Cat. No.: B13595851
M. Wt: 230.10 g/mol
InChI Key: YSVIUORWGXALKI-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is common to achieve the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of both amino and bromine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-4-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI Key

YSVIUORWGXALKI-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CO)N)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(CO)N)Br

Origin of Product

United States

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